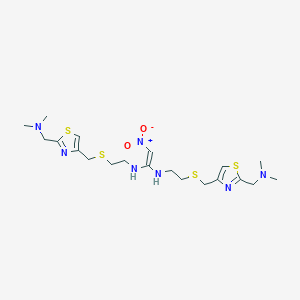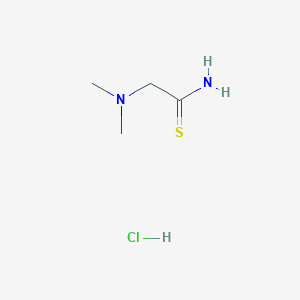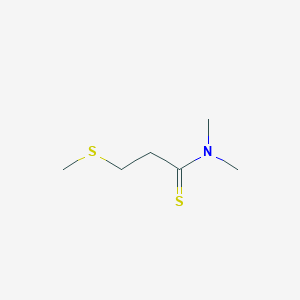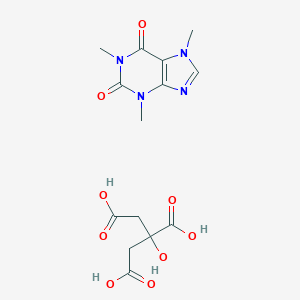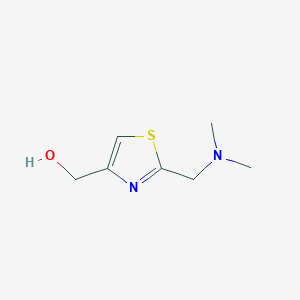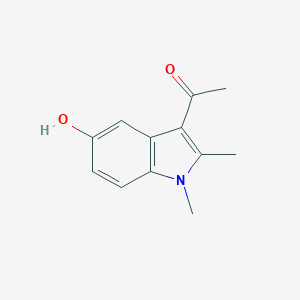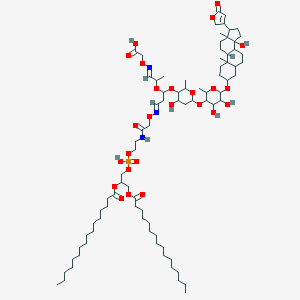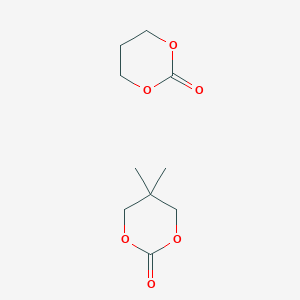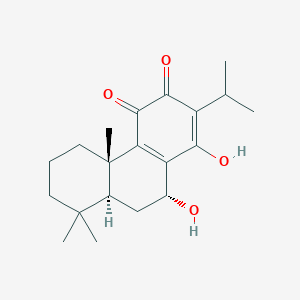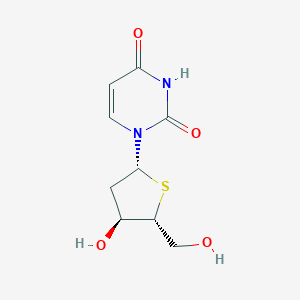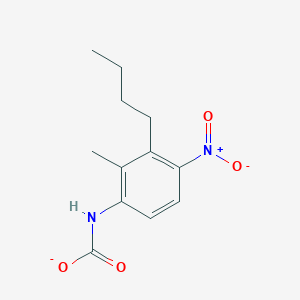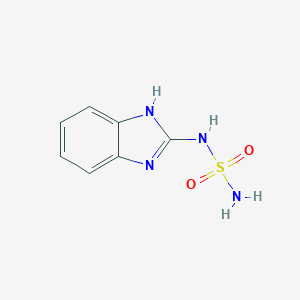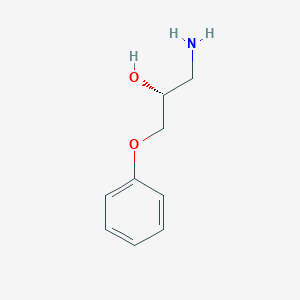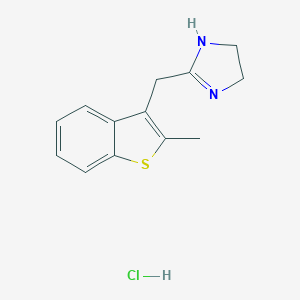
10-Sorbylchrysarobin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Sorbylchrysarobin is a synthetic compound that has gained attention in the scientific community due to its potential medical applications. The compound is synthesized from chrysarobin, a natural compound found in the heartwood of trees in the genus Rhus. 10-Sorbylchrysarobin has been studied for its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 10-Sorbylchrysarobin is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and inflammation. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
10-Sorbylchrysarobin has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, the compound has been shown to have antioxidant properties and to inhibit the activity of certain enzymes that are involved in the progression of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 10-Sorbylchrysarobin is that it is a synthetic compound, which means that it can be easily produced in large quantities for use in lab experiments. However, the compound is relatively new and there is still much to be learned about its properties and potential applications. Additionally, the compound may have limitations in terms of its solubility and stability, which may impact its effectiveness in certain experiments.
Orientations Futures
There are many potential future directions for research on 10-Sorbylchrysarobin. One area of interest is the development of new synthetic methods for the compound that could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify its potential applications in the treatment of cancer, inflammation, and other diseases. Finally, there is a need for more research on the safety and toxicity of the compound, particularly in animal models, in order to assess its potential as a therapeutic agent.
Méthodes De Synthèse
10-Sorbylchrysarobin is synthesized through a multi-step process that involves the reaction of chrysarobin with sorbic acid. The resulting compound is purified through a series of chromatography steps to obtain the final product. The synthesis method has been optimized to maximize yield and purity of the compound.
Applications De Recherche Scientifique
10-Sorbylchrysarobin has been studied extensively for its potential medical applications. In vitro studies have shown that the compound has potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
127848-72-0 |
|---|---|
Nom du produit |
10-Sorbylchrysarobin |
Formule moléculaire |
C21H18O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
10-[(2E,4E)-hexa-2,4-dienoyl]-1,8-dihydroxy-3-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C21H18O4/c1-3-4-5-8-15(22)18-13-7-6-9-16(23)19(13)21(25)20-14(18)10-12(2)11-17(20)24/h3-11,18,23-24H,1-2H3/b4-3+,8-5+ |
Clé InChI |
DTKWQCFDNRPDGR-SALQQRKASA-N |
SMILES isomérique |
C/C=C/C=C/C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
SMILES |
CC=CC=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
SMILES canonique |
CC=CC=CC(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C |
Synonymes |
1,8-dihydroxy-3-methyl-10-(1'-oxo-2',4'-hexadienyl)-9(10H)-anthracenone 10-sorbylchrysarobin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



